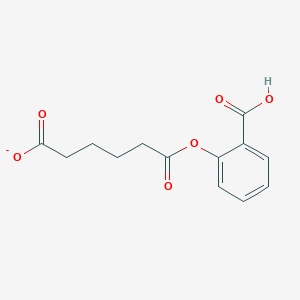
Hexanedioic acid, mono(2-carboxyphenyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of hexanedioic acid, mono(2-carboxyphenyl) ester can be achieved through various synthetic routes. One common method involves the monohydrolysis of dicarboxylic esters. This process typically involves the use of silica-mediated monohydrolysis, where the key step is silanolysis at elevated temperatures on the silica gel surface . The surface-bound silyl esters are then cleaved off under mild conditions, resulting in the formation of the desired monoester. This method has been shown to yield satisfactory results with both aromatic and aliphatic substrates .
Chemical Reactions Analysis
Hexanedioic acid, mono(2-carboxyphenyl) ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include alkali hydroxides for monosaponification and alcoholysis for monoesterification . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the monosaponification of diesters with alkali hydroxides typically results in the formation of monoesters .
Scientific Research Applications
Hexanedioic acid, mono(2-carboxyphenyl) ester has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical development, method validation, and stability testing . In biology and medicine, it is utilized in the synthesis of biologically active conjugates and as an impurity reference material for pharmaceutical testing . Additionally, this compound is employed in various industrial applications, including the production of high-quality chemical compounds and materials .
Mechanism of Action
The mechanism of action of hexanedioic acid, mono(2-carboxyphenyl) ester involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to exert its effects through the formation of stable ester bonds and interactions with other chemical compounds . These interactions play a crucial role in its various applications in research and industry.
Comparison with Similar Compounds
Hexanedioic acid, mono(2-carboxyphenyl) ester can be compared with other similar compounds, such as hexanedioic acid-bis-(2-ethylhexyl) ester . While both compounds share a similar core structure, this compound is unique due to its specific esterification pattern and the presence of a carboxyphenyl group. This uniqueness contributes to its distinct properties and applications in research and industry.
Properties
Molecular Formula |
C13H13O6- |
|---|---|
Molecular Weight |
265.24 g/mol |
IUPAC Name |
6-(2-carboxyphenoxy)-6-oxohexanoate |
InChI |
InChI=1S/C13H14O6/c14-11(15)7-3-4-8-12(16)19-10-6-2-1-5-9(10)13(17)18/h1-2,5-6H,3-4,7-8H2,(H,14,15)(H,17,18)/p-1 |
InChI Key |
FAEJMUJHYMLOFI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC(=O)CCCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















